Noruron

説明

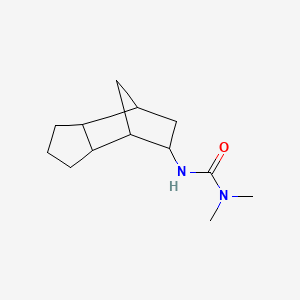

Structure

3D Structure

特性

IUPAC Name |

1,1-dimethyl-3-(8-tricyclo[5.2.1.02,6]decanyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLMVCVJLXREAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC2CC1C3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020691 | |

| Record name | 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-79-3 | |

| Record name | N,N-Dimethyl-N′-(octahydro-4,7-methano-1H-inden-5-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noruron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Noruron

Elucidation and Optimization of Synthetic Pathways for Noruron

The core structure of this compound includes a substituted urea (B33335) linked to an octahydro-4,7-methano-1H-inden-5-yl moiety, which is derived from a tricyclo[5.2.1.0²⁶]decane (also known as a methanodecahydroindene or octahydro-1H-4,7-methanoindene) framework wikipedia.orgontosight.ai. The synthesis of this compound typically involves the formation of the urea linkage with the tricyclic amine.

Novel Synthetic Approaches and Reaction Design

While specific detailed novel synthetic routes solely for this compound are not extensively detailed in the provided search results, the synthesis of urea compounds generally involves the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride nih.gov. Given this compound's structure, a likely synthetic approach would involve the reaction of 8-aminotricyclo[5.2.1.0²⁶]decane (or a related isomer) with N,N-dimethylcarbamoyl chloride or dimethylurea. One reference mentions a synthetic route involving 8-endo-aminotricyclo[5.2.1.0²⁶]decan and N,N-dimethylcarbamoyl chloride with a reported yield of 75.4% lookchem.com.

General synthetic approaches for urea pesticides, including those structurally similar to this compound, often involve reactions that form the characteristic urea linkage (R₁R₂N-CO-NR₃R₄) epa.gov. These methods can include:

Reaction of amines with isocyanates.

Reaction of amines with carbamoyl chlorides.

Reaction of amines with phosgene (B1210022) followed by reaction with another amine.

The design of synthetic routes for complex molecules like this compound requires careful consideration of stereochemistry, as this compound itself is a chiral molecule with multiple stereocenters wikipedia.orgherts.ac.uk.

Design and Exploration of this compound Analogs and Derivatives

The exploration of this compound analogs and derivatives involves modifying the core structure to investigate changes in properties, including chemical behavior. This compound belongs to the class of urea herbicides, and modifications to the urea group or the tricyclic substituent can lead to a variety of related compounds epa.gov.

Synthetic Strategies for Derivative Libraries

The synthesis of libraries of this compound analogs and derivatives would involve systematic modifications of the parent structure. Potential modification sites include:

Substitution on the dimethylamino group of the urea.

Substitution on the nitrogen atom attached to the tricyclic ring.

Modifications to the octahydro-4,7-methano-1H-inden-5-yl ring system, such as adding substituents or altering the ring structure.

General synthetic strategies for creating urea derivatives involve reacting amines with isocyanates or carbamoyl chlorides containing the desired substituents nih.gov. For this compound derivatives, this could involve synthesizing substituted tricyclic amine precursors or using substituted dimethylcarbamoyl chlorides or isocyanates. The creation of libraries would necessitate efficient and versatile coupling reactions to link diverse amine and isocyanate/carbamoyl chloride components.

Research on the synthesis of various urea derivatives for different applications highlights common strategies, including the reaction of amines with aryl isocyanates or the use of coupling agents to form the urea bond nih.gov.

Environmental Behavior and Transformation Research of Noruron

Noruron's Fate in Environmental Compartments

Research into the specific fate of this compound in various environmental compartments appears to be limited in the readily available literature. General information regarding its behavior in soil and potential for atmospheric transport is noted, but detailed data is often indicated as missing.

Adsorption, Desorption, and Mobility Studies in Soil and Sediment Systems

This compound is classified as being slightly mobile in soil herts.ac.uk. An environmental fate assessment indicates a "Moderate alert: Drainflow" for this compound, but this is accompanied by a warning that significant data is missing herts.ac.uk. While the general principles of adsorption, desorption, and mobility of pesticides in soil are influenced by factors such as organic matter content, clay content, and pH, specific quantitative studies detailing this compound's adsorption and desorption coefficients or extensive mobility trials in varied soil and sediment types were not prominently found in the provided search results nih.govcore.ac.ukresearchgate.netnih.gov.

Volatilization and Atmospheric Transport Research

Degradation and Transformation Pathways of this compound

The degradation and transformation of pesticides in the environment can occur through various abiotic and biotic processes google.comgoogle.com. However, detailed, this compound-specific pathways and products are not extensively documented in the provided information.

Abiotic Transformation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic transformation mechanisms such as photolysis and hydrolysis can contribute to the breakdown of pesticides in the environment mcdowellsonoran.orgregulations.gov. Photolysis, the degradation by light, can occur in the atmosphere and surface waters mcdowellsonoran.org. Hydrolysis involves the breakdown of a compound by reaction with water and can be influenced by temperature and pH mcdowellsonoran.orgregulations.gov. While these are general principles applicable to many chemicals, specific data on the aqueous photolysis half-life at pH 7 or aqueous hydrolysis half-life at 20°C and pH 7 for this compound is listed as "No data" herts.ac.uk. Similarly, the photochemical oxidative DT₅₀ in air, an indicator of long-range air transport risk, is also reported as "No data found" for this compound herts.ac.uk.

Biotic Degradation Processes and Microbial Interactions

Biotic degradation, primarily through the action of microorganisms, is a significant process for pesticide dissipation in soil and water google.comgoogle.comnih.govbiorxiv.orgworldbank.org. Microbial communities possess diverse metabolic capabilities that can transform or mineralize organic compounds nih.govbiorxiv.org. While microbial degradation is considered an important mechanism for the dissipation of some urea (B33335) herbicides mcdowellsonoran.org, specific studies detailing the microbial degradation processes or key microbial interactions involved in the breakdown of this compound were not found in the provided search results. The persistence of pesticides in soil can be defined by their half-life (DT₅₀), with compounds having a DT₅₀ of less than 20 days considered readily degradable in soil google.comgoogle.comorst.edu. However, a specific DT₅₀ (field or modelling endpoint) for this compound is listed as "No data" herts.ac.uk.

Sophisticated Analytical Techniques for Noruron Quantification and Characterization

Development and Validation of Advanced Chromatographic and Spectrometric Methods

The analysis of Noruron often relies on hyphenated chromatographic and spectrometric techniques, which provide the necessary separation power and detection sensitivity. The development and validation of these methods involve optimizing various parameters to ensure accurate and reliable results across different matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and detection of volatile and semi-volatile organic compounds, including some pesticides technologynetworks.comthermofisher.com. While LC-MS/MS appears more frequently in recent literature for this compound analysis as part of multi-residue screens scispace.comresearchgate.netmdpi.com, GC-MS/MS has also been applied for pesticide residue analysis in complex samples like chrysanthemum flower scienceopen.comresearchgate.net. GC-MS separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification based on their mass-to-charge ratio (m/z) fragments in the mass spectrometer technologynetworks.com. GC-MS/MS, utilizing tandem mass spectrometry, offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions, which is beneficial for complex matrices researchgate.net. A method for rapid screening of pesticide residues in chrysanthemum flower utilized GC coupled with quadrupole-Orbitrap MS (GC-Orbitrap-MS), highlighting the use of advanced GC-MS techniques for multi-residue analysis scienceopen.com. This approach leverages accurate mass full-spectrum acquisition and high resolution to overcome matrix interference scienceopen.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique for the analysis of this compound, particularly in multi-residue pesticide methods scispace.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. LC-MS/MS is well-suited for the analysis of a broad spectrum of compounds, including those that are less volatile or thermally labile, which might be challenging for GC-MS nih.gov. The technique involves separating analytes by LC and then detecting them using tandem mass spectrometry, which provides high sensitivity and selectivity through the monitoring of specific multiple reaction monitoring (MRM) transitions researchgate.netresearchgate.net. For this compound (norea), a specific MRM transition of 223.2 > 67.1 has been reported for its detection and quantification using LC-MS/MS researchgate.netmdpi.comresearchgate.net.

Advanced LC-MS approaches, such as Ultra-High-Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF), have been developed for the simultaneous detection of a large number of pesticide multiresidues, including this compound, in various crops nih.govmdpi.com. This method integrates both MS1 and MS2 levels, allowing for accurate mass measurements and enhanced identification reliability nih.govmdpi.com.

Methodological Advancements for Trace Analysis

Achieving low limits of quantification (LOQs) is critical for trace analysis of this compound in environmental and biological samples. Methodological advancements in both GC-MS and LC-MS/MS, coupled with optimized sample preparation, have enabled the detection of this compound at trace levels. In LC-MS/MS methods for multi-residue pesticide analysis, LOQs of ≤10 μg/kg have been achieved for a large percentage of target analytes, including this compound, in complex matrices like mealworms researchgate.netmdpi.comresearchgate.net. Similarly, GC-MS/MS methods have reported LOQs within the range of 0.002–0.05 mg/kg for target pesticides in herbal samples researchgate.net. These advancements often involve optimizing chromatographic separation, improving ionization efficiency in the mass spectrometer, and minimizing matrix effects through effective sample cleanup researchgate.netmdpi.comresearchgate.net. The use of techniques like scheduled MRM in LC-MS/MS, where each target is analyzed within a specific time window, contributes to the effective detection of numerous analytes at low concentrations mdpi.com.

Application in Complex Sample Matrices for Environmental and Biological Research

The developed chromatographic and spectrometric methods are applied to analyze this compound in a variety of complex sample matrices relevant to environmental and biological research.

Matrix Effects and Sample Preparation Optimization

Complex matrices, such as biological tissues, food products, and environmental samples, contain numerous endogenous compounds that can interfere with the analysis of target analytes like this compound. These interferences can lead to matrix effects, such as signal suppression or enhancement, which affect the accuracy and reproducibility of the analysis mdpi.comresearchgate.netresearchgate.netmdpi.comchromatographytoday.com. To mitigate matrix effects, extensive optimization of sample preparation procedures is essential.

Common sample preparation techniques employed for this compound analysis in complex matrices include methods based on the "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach researchgate.netmdpi.com. Modifications to the standard QuEChERS method, such as the use of specific QuEChERS salts (e.g., EN 15662) and dispersive solid-phase extraction (dSPE) sorbents (e.g., C18), are often necessary to effectively remove interfering substances like proteins and fats from different matrices researchgate.netmdpi.com. Acetonitrile extraction, sometimes acidified with formic acid, followed by partitioning steps (e.g., acetonitrile-hexane partitioning) and dSPE cleanup, has been shown to be effective in minimizing matrix effects and improving the recovery of this compound and other pesticides in samples like mealworms researchgate.netmdpi.com. Studies have shown that with optimized sample preparation, a negligible matrix effect (within ±20%) can be observed for a large percentage of pesticides, including urea (B33335) pesticides like this compound, in complex matrices researchgate.netmdpi.comresearchgate.net.

Multi-Residue Analysis Protocols

This compound is frequently included in multi-residue analysis protocols aimed at simultaneously detecting and quantifying a wide range of pesticides in a single analysis scispace.comresearchgate.netscienceopen.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comkspsjournal.or.kr. These protocols are particularly valuable for monitoring pesticide contamination in food and environmental samples. The development of such protocols involves selecting appropriate chromatographic columns and mass spectrometry parameters (e.g., MRM transitions) that are suitable for the diverse chemical properties of the target analytes researchgate.netmdpi.commdpi.com.

Validated multi-residue methods using LC-MS/MS have successfully detected this compound in real-world samples, such as commercial mealworms researchgate.netmdpi.com. These studies demonstrate the practical applicability of these methods for monitoring this compound residues in edible insects, which are considered a future food source researchgate.netmdpi.com. Similarly, multi-residue GC-MS/MS methods have been applied to analyze pesticide residues, including this compound, in herbal samples scienceopen.comresearchgate.net. The ability to analyze numerous residues simultaneously in complex matrices underscores the advancements in analytical techniques and sample preparation strategies.

Data Tables

While interactive data tables cannot be directly generated in this format, the following describes the type of data that is typically presented in research findings related to this compound analysis:

Table 1: LC-MS/MS Parameters for this compound Analysis This table would detail the specific LC and MS parameters used for this compound analysis.

LC Parameters: Column type, dimensions, particle size, mobile phase composition and gradient, flow rate, injection volume, column temperature.

MS/MS Parameters: Ionization mode (e.g., ESI positive), detection mode (e.g., MRM), precursor ion (m/z 223.2 for this compound), product ions (e.g., m/z 67.1 for this compound), collision energy, dwell time.

Table 2: Method Validation Data for this compound in [Matrix Type] This table would summarize the performance characteristics of the analytical method for this compound in a specific matrix.

Matrix Type: (e.g., Mealworm, Cabbage, Chrysanthemum Flower)

Validation Parameter: LOQ, Linearity (r²), Recovery (%), RSD (%).

Results: Specific values obtained during method validation at different spiking levels. For example, recovery percentages and RSDs at low, medium, and high fortification levels.

Table 3: this compound Detection in Real Samples This table would present the results of analyzing real-world samples.

Sample ID: Unique identifier for each sample.

Matrix Type: (e.g., Mealworm, Cabbage, Surface Water)

Detection Status: Detected/Not Detected.

Concentration: Measured concentration of this compound (e.g., in μg/kg or ng/L).

Notes: Any relevant observations, such as exceeding regulatory limits (if applicable and within the scope of the article).

These tables would visually present key data points discussed in the text, providing a clear overview of the analytical conditions, method performance, and real-world findings related to this compound quantification.

Mechanistic Investigations and Molecular Interactions of Noruron

Elucidation of Noruron's Primary Mechanism of Action

This compound is classified as a urea (B33335) herbicide, suggesting its primary mechanism of action may involve interfering with plant processes, similar to other compounds in this group herts.ac.ukmcdowellsonoran.org. Urea herbicides are known to inhibit photosynthesis by binding to the D1 protein of photosystem II, disrupting electron transport mcdowellsonoran.org. While this compound is listed among urea herbicides, specific detailed studies focusing solely on its precise molecular target and mechanism in plants were not prominently found in the search results. However, general mechanisms of urea herbicides involve interference with biochemical pathways essential for plant survival mcdowellsonoran.org.

Cellular and Subcellular Targets in Model Systems

Research indicates that systemic herbicides, including some urea derivatives, are translocated within the plant to their site of action, where they interfere with specific biochemical reactions mcdowellsonoran.org. While the precise cellular and subcellular targets of this compound in model plant systems were not explicitly detailed in the search results, the general mode of action of urea herbicides points towards targets within the photosynthetic machinery, likely located within chloroplasts at the subcellular level mcdowellsonoran.org. One source broadly mentions "subcellular organelles" in the context of chemical compounds and their interactions google.com. Another study mentions "subcellular fractions of Drosophila melanogaster" in a different context involving this compound, suggesting potential interactions with cellular components in other organisms, although this is not directly related to its herbicidal mechanism toxicdocs.org.

Biochemical Pathway Modulation

As a urea herbicide, this compound is expected to modulate biochemical pathways related to photosynthesis mcdowellsonoran.org. The inhibition of photosystem II disrupts the electron transport chain, thereby inhibiting ATP and NADPH production, which are vital for carbon fixation and other metabolic processes in plants mcdowellsonoran.org. While direct experimental data on this compound's specific impact on plant biochemical pathways was not extensively available, its classification within the urea herbicide group strongly implies this mode of action herts.ac.ukmcdowellsonoran.org. Modulation of animal and plant cell membrane transport has also been mentioned in a patent context that includes this compound, suggesting potential broader interactions with cellular transport mechanisms google.com.

This compound as a Natural Product and its Biological Context in Fungi

This compound has been identified as a bioactive compound present in the natural fungus Aspergillus ficuum nih.govresearchgate.netnih.gov. This highlights its existence not only as a synthetic chemical but also as a metabolite produced by microorganisms.

Biosynthesis and Metabolic Profiling in Fungal Systems

Metabolic profiling of Aspergillus ficuum has revealed the presence of this compound among other bioactive compounds nih.govresearchgate.netnih.gov. Fungal secondary metabolites, including compounds like this compound, are often controlled by genes located in biosynthetic gene clusters (BGCs) nih.gov. These clusters encode the necessary enzymes and proteins for the synthesis of these metabolites nih.gov. While the specific biosynthetic pathway of this compound in A. ficuum was not detailed in the search results, its identification through metabolic profiling suggests it is a product of fungal metabolism nih.govresearchgate.netnih.gov. Studies on fungal metabolism often involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and profiling metabolites nih.gov.

A study on Aspergillus niger germination also discusses metabolic changes and the importance of metabolic pathways, including those for protein and carbohydrate metabolism, and secondary metabolite biosynthesis, although this compound is not specifically mentioned in this context researchgate.net. The relationship between fungi and plants can also influence the composition of metabolites produced nih.gov.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

One source mentions SAR in the context of understanding the relationship between the structure of sarmentin analogs and their activity against plant pests, illustrating the application of SAR in related fields google.com. Another discusses QSAR modeling in the context of predicting soil sorption of pesticides, highlighting its use in environmental fate studies rather than direct mechanistic insight into biological targets usgs.gov. A study on Ebola virus glycoproteins mentions developing 3D-QSAR models, demonstrating the application of QSAR in pharmacological profiling and docking studies researchgate.net. While these examples show the relevance of SAR/QSAR, their direct application to elucidating this compound's specific mechanism was not found. The absence of detailed published SAR/QSAR studies on this compound's mechanism in the search results suggests this may be an area requiring further investigation.

Computational Approaches to SAR/QSAR Analysis

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analysis, play a significant role in understanding how the structural features of a molecule relate to its biological activity. mdpi.comthepsci.eufrontiersin.org QSAR models use mathematical relationships to correlate molecular descriptors (numerical representations of chemical structure and properties) with observed biological activities. mdpi.comfrontiersin.org This allows for the prediction of the activity of new or untested compounds based on their structures. mdpi.comresearchgate.net

For this compound and related compounds, computational SAR/QSAR analysis could involve:

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and a set of structurally related compounds. frontiersin.org

Developing statistical models (e.g., multiple linear regression, machine learning algorithms) that link these descriptors to a specific biological activity (e.g., herbicidal efficacy). mdpi.comfrontiersin.orgnih.gov

While specific detailed QSAR studies solely focused on this compound were not found within the provided results, the principles of QSAR analysis are broadly applicable to understanding the structure-activity relationships of herbicides like this compound. mcdowellsonoran.orgmdpi.com Computational methods, including density functional theory (DFT) and molecular docking, have been used in studies involving this compound as a detected compound, suggesting their potential application in understanding its interactions. nih.govresearchgate.netnih.gov

Experimental Validation of Predicted Relationships

Experimental validation is a critical step in confirming the predictions made by computational SAR/QSAR models. researchgate.netnih.govd-nb.info This involves synthesizing or obtaining compounds predicted to have certain activity profiles based on the computational analysis and then testing their biological activity in laboratory or field experiments. nih.gov

For this compound, experimental validation of computational predictions could involve:

Synthesizing this compound or its structural analogs designed based on SAR/QSAR insights.

Conducting bioassays to measure the activity of these compounds, such as evaluating their herbicidal effects on target plants under controlled conditions. tandfonline.com

Comparing the experimentally observed activities with the computationally predicted values to assess the accuracy and reliability of the SAR/QSAR models. nih.govd-nb.info

Studies involving the evaluation of herbicide selectivity and toxicity, where this compound has been compared to other urea herbicides, represent a form of experimental data that could be used to validate SAR/QSAR models. tandfonline.com For instance, a comparison of substituted urea herbicides noted this compound among the more selective compounds. tandfonline.com Experimental data on the biological effects of this compound, even if not explicitly linked to prior computational predictions in the provided results, are essential for developing and validating any SAR/QSAR models related to its activity.

While the provided search results mention this compound in the context of analytical detection and general herbicide classification, detailed experimental validation studies specifically designed to test computational SAR/QSAR predictions for this compound's mechanism of action or molecular interactions were not prominently featured. However, the general methodologies for QSAR validation and experimental testing of herbicide activity are well-established in the field. researchgate.netnih.govd-nb.infotandfonline.com

Example Data Table (Illustrative - Data not directly from search results for this compound SAR/QSAR):

Below is an illustrative example of how data from experimental validation studies might be presented in conjunction with computational predictions in a SAR/QSAR context. Please note that the specific values for "Predicted Activity" and "Experimental Activity" are hypothetical as detailed SAR/QSAR data for this compound was not found in the search results.

| Compound Structure | Molecular Descriptor 1 (e.g., XLogP) | Molecular Descriptor 2 (e.g., H-Bond Acceptors) | Predicted Activity (e.g., IC50 µM) | Experimental Activity (e.g., IC50 µM) |

| This compound | 2.3 nih.gov | 1 nih.gov | Predicted Value A | Experimental Value A |

| Analog 1 | Value X | Value Y | Predicted Value B | Experimental Value B |

| Analog 2 | Value Z | Value W | Predicted Value C | Experimental Value C |

Note: The molecular descriptor values for this compound are from PubChem nih.gov. Predicted and Experimental Activity values are illustrative.

Theoretical and Computational Chemistry Studies of Noruron

Molecular Modeling and Simulation of Noruron and its Interactions

Molecular modeling and simulation encompass a range of techniques used to build, visualize, and simulate the behavior of molecules and their interactions in chemical and biological systems. researchgate.netverisimlife.com These methods can quantify the impact of physical and chemical interactions in silico. verisimlife.com Common applications include studying molecular properties, predicting behavior, exploring novel systems, and determining mechanisms. verisimlife.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that study the behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.comnih.govnih.gov They provide a detailed picture of how chemical changes occur due to the constant motion of molecules. ebsco.com MD simulations can analyze the physical movements of atoms and molecules to understand a system's dynamic evolution over time, illustrating biomolecule and protein behavior with high resolution and atomic detail. verisimlife.com They are used to predict outcomes of chemical reactions and gain insights into various phenomena. ebsco.com Based on the provided information, specific molecular dynamics simulations of this compound were not found.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule, such as a potential drug (ligand), to another (target biomolecule like a protein or DNA) in a bound state. verisimlife.comjournalijar.comnih.gov This process examines the spatial and energetic compatibility of the ligand with the target's active site. journalijar.com Molecular docking evaluates and ranks different ligand-receptor conformations based on their binding energies, aiding in the discovery and refinement of potential drug candidates and understanding drug-receptor interactions. journalijar.comnih.gov Specific ligand-target docking studies involving this compound were not found in the provided search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations apply quantum mechanics to study the electronic structure and properties of molecules, providing insights into their reactivity. aspbs.comnih.govmdpi.commdpi.comresearchgate.net These calculations can help understand the structure, movement, and reactions of molecules by finding equations and quantitative measures for observed phenomena. ntnu.edu Density functional theory (DFT) is a common method used in quantum chemical calculations to determine electronic structure and predict chemical reactivity. aspbs.comnih.govmdpi.comresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis studies the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. The energy landscape describes how the energy of a system changes with geometry, illustrating the potential energy surface with local minima and barriers. yale.eduustc.edu.cn Understanding the energy landscape is fundamental to understanding chemical reactions and molecular behavior. ustc.edu.cn Specific conformational analysis and energy landscape studies focused on this compound were not found in the provided search results.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be used to predict reaction mechanisms and analyze transition states, which are high-energy configurations along the reaction pathway that connect reactants to products. osti.govmasterorganicchemistry.comsmu.edulibretexts.orglibretexts.org This involves establishing the relative energies of starting materials, transition states, and products on the potential energy surface. smu.edu Analyzing the intrinsic reaction coordinate (IRC) can provide further insight into the reaction path. smu.edu Based on the provided information, specific studies predicting reaction mechanisms or analyzing transition states for this compound were not found.

Predictive Computational Models for Environmental Fate Parameters

Predictive computational models are used to estimate the environmental fate of chemicals, including their distribution, persistence, and transformation in different environmental compartments like air, water, soil, and sediment. mdpi.commdpi.comnih.govnanofase.euresearchgate.net These models often integrate pollutant transport, transfer, and degradation processes into mass balance equations. mdpi.com They can utilize quantitative structure-activity/property relationship (QSAR/QSPR) models to predict physicochemical and environmental fate properties. researchgate.net While general approaches for environmental fate modeling exist, specific predictive computational models applied to this compound's environmental fate parameters were not detailed in the provided search results.

Future Research Directions and Emerging Paradigms for Noruron Studies

Integration of Omics Technologies in Environmental and Biological Research

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized environmental and biological research by providing high-throughput data on molecular changes within organisms and ecosystems. nih.govmdpi.comfrontiersin.org Integrating omics approaches into Noruron studies could offer detailed insights into how organisms respond to its presence in the environment at a molecular level.

For instance, transcriptomics could reveal which genes are upregulated or downregulated in plants or soil microbes exposed to this compound, indicating metabolic pathways involved in detoxification or stress response. nih.gov Metabolomics could identify specific metabolites produced or altered in organisms, providing biomarkers of exposure or effect. researchgate.net Proteomics could shed light on protein expression changes, further detailing the biological mechanisms of interaction. mdpi.com

Applying multi-omics approaches, which combine data from several omics levels, could provide a more holistic understanding of the complex biological and ecological impacts of this compound. mdpi.comfrontiersin.org This could be particularly valuable in studying its effects on non-target organisms or its persistence and transformation in different environmental compartments. Research in this area could involve:

Identifying molecular pathways affected by this compound exposure in various organisms.

Discovering potential biomarkers for this compound contamination or exposure in environmental samples.

Understanding the microbial degradation pathways of this compound in soil and water through metagenomics and metaproteomics. frontiersin.orgmdpi.com

While specific detailed research findings on this compound using omics technologies are not extensively documented in the provided search results, the general trend in environmental science points towards increased integration of these methods to understand the impact of stressors on biological systems. mdpi.comfrontiersin.org

Q & A

Q. What safety protocols should be followed when handling Noruron in laboratory settings?

- Methodological Answer : this compound requires strict adherence to safety guidelines outlined in its Safety Data Sheet (SDS). Use chemical-resistant gloves (nitrile recommended), safety goggles, and face shields to prevent skin/eye contact. Ensure proper ventilation or respiratory protection (e.g., N95 masks) to avoid inhalation. Contaminated clothing must be washed separately, and exposure to food/drink is prohibited. Regular hygiene practices, such as handwashing post-handling, are critical .

Q. What key physicochemical properties of this compound influence experimental design?

- Methodological Answer : this compound’s solubility in organic solvents (e.g., acetone), stability under varying pH conditions, and reactivity with strong oxidizers dictate experimental setups. For instance, solubility profiles guide solvent selection for dissolution studies, while stability tests under controlled temperatures (e.g., 25°C vs. 40°C) inform storage protocols. Reactivity with oxidizers necessitates isolation from compounds like peroxides during synthesis .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Validate methods using calibration curves (e.g., 0.1–10 ppm range), spike-recovery tests (≥80% recovery), and limit of detection (LOD) calculations. Cross-validate with gas chromatography (GC) for confirmatory analysis in soil/water matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions between laboratory and field data on this compound’s environmental degradation?

- Methodological Answer : Conduct mesocosm studies to simulate environmental variables (e.g., microbial activity, UV exposure) under controlled conditions. Use isotopic labeling (e.g., ¹⁴C-Noruron) to trace degradation pathways. Apply multivariate regression to identify key factors (e.g., soil organic content, temperature) causing discrepancies. Replicate field conditions in the lab by adjusting light cycles and microbial consortia .

Q. What experimental frameworks address bioavailability challenges in this compound toxicology studies?

- Methodological Answer : Employ in vitro bioaccessibility assays (e.g., simulated gastric fluids) to estimate bioavailability. Compare with in vivo models (e.g., zebrafish embryos) to assess uptake kinetics. Use passive sampling devices (e.g., PEDs) in environmental matrices to measure freely dissolved fractions, correlating with toxicological endpoints (e.g., LC50 values) .

Q. How can PICOT criteria structure a research question on this compound’s long-term aquatic toxicity?

- Methodological Answer :

- P opulation: Freshwater aquatic organisms (e.g., Daphnia magna).

- I ntervention: Chronic exposure to this compound (0.5–5 ppm).

- C omparison: Control groups exposed to solvent-only.

- O utcome: Mortality, reproductive impairment, biomarkers (e.g., oxidative stress).

- T ime: 28-day exposure with weekly assessments.

This framework ensures hypothesis-driven, reproducible study designs .

Q. What statistical methods optimize dose-response analysis in this compound toxicity studies?

- Methodological Answer : Use probit/logit models for binary outcomes (e.g., survival/mortality) and benchmark dose (BMD) analysis for probabilistic risk assessment. Justify sample sizes via power analysis (α=0.05, β=0.20) and account for covariates (e.g., organism size) using mixed-effects models. Validate assumptions with Kolmogorov-Smirnov tests .

Q. How can ecotoxicological data on this compound be integrated into ecological risk assessment models?

- Methodological Answer : Apply probabilistic species sensitivity distributions (SSDs) to estimate hazardous concentrations for 5% of species (HC₅). Combine with exposure data (e.g., environmental concentrations) in a quotient method or Bayesian networks. Validate models using field monitoring data and adjust for bioaccumulation factors in trophic chains .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s degradation kinetics across studies?

- Methodological Answer : Standardize test conditions (e.g., ISO 11266 for soil degradation) and report metadata (e.g., soil pH, organic matter). Use interlaboratory comparisons (e.g., ring tests) to identify protocol discrepancies. Apply sensitivity analysis to rank variables (e.g., microbial diversity) by their impact on degradation rates .

Q. How can researchers enhance reproducibility in this compound bioassay studies?

- Methodological Answer :

Follow OECD/EPA guidelines (e.g., OECD 203 for fish toxicity) and document all parameters (e.g., water hardness, temperature). Use reference materials (e.g., certified this compound standards) for calibration. Publish raw data and analytical codes in open-access repositories to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。